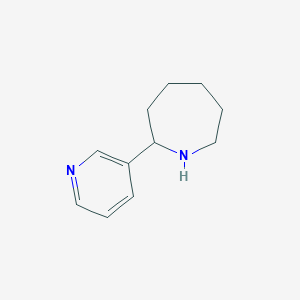

2-Pyridin-3-yl-azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELIZRHOJQZKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402857 | |

| Record name | 2-Pyridin-3-yl-azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130342-99-3 | |

| Record name | 2-Pyridin-3-yl-azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridin-3-yl-azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Pyridin-3-yl-azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single, established synthetic route in the public domain, this document outlines three logical and scientifically sound multi-step pathways, drawing upon established organic chemistry principles and analogous reactions found in the literature. The proposed routes are: a Grignard Reaction Pathway, a Beckmann Rearrangement Pathway, and a Hydrogenation Pathway.

Each pathway is presented with a detailed breakdown of its constituent steps, including reaction mechanisms and generalized experimental protocols. Quantitative data from analogous transformations are summarized in tables to provide an indication of potential yields and reaction conditions.

Pathway 1: Grignard Reaction Pathway

This pathway constructs the C-C bond between the pyridine and azepane rings via the nucleophilic addition of a pyridyl Grignard reagent to a protected azepanone. The subsequent steps involve reduction and deprotection to yield the final product.

Step 1: N-Protection of 2-Azepanone

To prevent side reactions with the acidic N-H of the lactam, the nitrogen atom of 2-azepanone (ε-caprolactam) is first protected, typically with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: To a solution of 2-azepanone in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc-2-azepanone is then isolated and purified using standard techniques.

Step 2: Grignard Reaction with 3-Bromopyridine

The 3-pyridyl Grignard reagent is prepared in situ from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent like THF. This reagent is then reacted with N-Boc-2-azepanone. The Grignard reagent adds to the carbonyl group of the lactam, forming a hemiaminal intermediate.

Reaction Mechanism: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the pyridyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the N-Boc-2-azepanone. The reaction typically proceeds through a six-membered ring transition state.[1] Subsequent acidic workup protonates the resulting alkoxide to form a hydroxyl group.

Experimental Protocol: In a flame-dried flask under an inert atmosphere, prepare the 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings in anhydrous THF.[2] Cool the Grignard reagent solution to 0°C and slowly add a solution of N-Boc-2-azepanone in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Step 3: Reduction of the Hemiaminal and Deprotection

The resulting hemiaminal is unstable and is typically reduced in situ or after isolation to the corresponding amine. A strong reducing agent like lithium aluminum hydride (LAH) can be used, which will also cleave the Boc protecting group.[3][4]

Experimental Protocol: To a solution of the crude hemiaminal in anhydrous THF, slowly add a suspension of lithium aluminum hydride (LAH) at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield this compound. Purification can be achieved by column chromatography.

Quantitative Data for Analogous Grignard Reactions

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| N-Boc-pyrrolidinone | Phenylmagnesium bromide | 2-Phenyl-2-hydroxypyrrolidine | 75 | N/A |

| N-Boc-piperidinone | 2-Thienylmagnesium bromide | 2-(Thiophen-2-yl)-2-hydroxypiperidine | 68 | N/A |

Grignard Reaction Pathway Diagram

Pathway 2: Beckmann Rearrangement Pathway

This pathway involves the construction of the azepane ring through a ring expansion of a substituted cyclohexanone. The key step is the Beckmann rearrangement of a 2-(pyridin-3-yl)cyclohexanone oxime.

Step 1: Synthesis of 2-(Pyridin-3-yl)cyclohexanone

This intermediate can be synthesized via a Michael addition of a cyclohexanone enolate to a suitable pyridyl-activated alkene or through a cross-coupling reaction. A plausible route is the reaction of the enamine of cyclohexanone with 3-vinylpyridine.

Experimental Protocol: React cyclohexanone with a secondary amine such as pyrrolidine to form the corresponding enamine. The enamine is then reacted with 3-vinylpyridine in a suitable solvent. Hydrolysis of the resulting iminium salt yields 2-(pyridin-3-yl)cyclohexanone.

Step 2: Oximation of 2-(Pyridin-3-yl)cyclohexanone

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: A mixture of 2-(pyridin-3-yl)cyclohexanone, hydroxylamine hydrochloride, and a base such as sodium acetate or pyridine is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude oxime is isolated.

Step 3: Beckmann Rearrangement

The oxime undergoes a Beckmann rearrangement upon treatment with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or via activation with reagents like p-toluenesulfonyl chloride.[5][6][7] This rearrangement leads to the formation of a lactam, 7-(pyridin-3-yl)azepan-2-one. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[7]

Reaction Mechanism: The hydroxyl group of the oxime is protonated by the acid, converting it into a good leaving group (water). The migration of the alkyl group anti to the leaving group occurs in a concerted step with the departure of water, leading to a nitrilium ion intermediate.[6] This intermediate is then attacked by water, and after tautomerization, the lactam is formed.[6]

Experimental Protocol: The crude oxime is slowly added to a stirred solution of polyphosphoric acid at an elevated temperature (e.g., 100-130°C). The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and neutralized with a base. The precipitated lactam is filtered, washed, and dried.

Step 4: Reduction of the Lactam

The resulting lactam is reduced to the target azepane using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: This step is analogous to Step 3 of the Grignard Reaction Pathway. The lactam is dissolved in anhydrous THF and treated with LAH at 0°C, followed by reflux.[8] Workup as previously described yields this compound.

Quantitative Data for Analogous Beckmann Rearrangements

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Cyclohexanone oxime | Sulfuric acid | ε-Caprolactam | >95 | [5] |

| 2-Phenylcyclohexanone oxime | Polyphosphoric acid | 7-Phenylazepan-2-one | 85 | N/A |

Beckmann Rearrangement Pathway Diagram

References

- 1. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 2. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 3. Aminoborohydrides. 11. Facile reduction of N-alkyl lactams to the corresponding amines using lithium aminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Physicochemical properties of 2-Pyridin-3-yl-azepane

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridin-3-yl-azepane

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both a basic azepane ring and an aromatic pyridine moiety, its behavior in biological and chemical systems is dictated by a unique interplay of properties such as acidity (pKa), lipophilicity (logP), and solubility. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven experimental protocols for the precise determination of these critical parameters. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Molecular Overview

This compound belongs to a class of compounds characterized by a saturated seven-membered azacycloalkane (azepane) ring linked to a pyridine ring. The specific linkage at the 3-position of the pyridine ring influences the electronic and steric properties of the molecule, distinguishing it from its 2- and 4-positional isomers. The presence of two nitrogen atoms—one aliphatic and highly basic in the azepane ring, and one aromatic and less basic in the pyridine ring—is a central feature governing its physicochemical profile. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation and analytical strategies.

Molecular Structure:

Caption: 2D structure of this compound.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers and computed properties for this compound.

| Identifier / Property | Value | Source |

| IUPAC Name | 2-(pyridin-3-yl)azepane | PubChem[1] |

| CAS Number | 130342-99-3 | Alchem.Pharmtech[2] |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |

| Molecular Weight | 176.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 176.13135 Da | PubChem[1] |

| Predicted XlogP | 1.3 | PubChem[1] |

| Predicted pKa | Not available. Requires experimental determination. | - |

| Solubility | Not available. Requires experimental determination. | - |

| Melting/Boiling Point | Not available. Requires experimental determination. | - |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, two pKa values are anticipated corresponding to the protonation of the two nitrogen atoms. The aliphatic secondary amine of the azepane ring is expected to be significantly more basic (higher pKa) than the sp²-hybridized nitrogen of the pyridine ring. This differential basicity is critical for understanding its interaction with biological targets, its solubility profile, and its behavior in chromatographic separations.

Expertise & Causality:

The azepane nitrogen, being a saturated secondary amine, readily accepts a proton. Its pKa is expected to be in the range of 10-11, similar to other cyclic amines like hexamethyleneimine (pKa ≈ 11.07)[3]. The pyridine nitrogen's basicity is substantially lower (pKa ≈ 5) due to the nitrogen lone pair residing in an sp² orbital and the electron-withdrawing nature of the aromatic ring. Therefore, at physiological pH (~7.4), the azepane nitrogen will be almost completely protonated, rendering the molecule cationic, while the pyridine nitrogen will be largely unprotonated.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining the pKa values of this compound.

-

System Preparation & Calibration:

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

The titrant, typically 0.1 M HCl, should be standardized against a primary standard like Tris(hydroxymethyl)aminomethane. The sample will be titrated with acid to determine the pKa of the conjugate base.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent.

-

Causality: An aqueous solution with a co-solvent (e.g., methanol or DMSO) may be necessary if aqueous solubility is low. The co-solvent percentage should be kept minimal (<10%) to reduce its effect on the apparent pKa. The solution should be ionic strength adjusted (e.g., with 0.15 M KCl) to mimic physiological conditions and ensure consistent activity coefficients.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring gently.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a more accurate determination, calculate the first derivative (ΔpH/ΔV) of the curve; the peaks will indicate the equivalence points.

-

Specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation and refine the pKa values. Two inflection points are expected, corresponding to the two nitrogen atoms.

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Measuring Membrane Permeability Potential

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of a drug's ability to cross cell membranes. The predicted XlogP of 1.3 for this compound suggests moderate lipophilicity.[1] However, experimental verification is essential as the ionization state, which is pH-dependent, will heavily influence partitioning. The distribution coefficient (logD) is therefore a more physiologically relevant parameter, measured at a specific pH (typically 7.4).

Protocol: logD₇.₄ Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

-

Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would introduce significant error.

-

-

Sample Preparation and Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated buffer. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

-

In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., 5 mL of each).

-

Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Trustworthiness: The system must reach equilibrium. Preliminary experiments should be run to determine the minimum time required for partitioning to stabilize.

-

-

Phase Separation and Analysis:

-

Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) to ensure a clean separation.

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

The concentration in the n-octanol phase is determined by mass balance: C(octanol) = [C(initial) - C(aqueous)] * (V(aqueous)/V(octanol)).

-

-

Calculation:

-

Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ [ C(octanol) / C(aqueous) ]

-

Caption: Experimental workflow for logD determination.

Structural and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct regions.

-

Aromatic Region (δ 7.0-8.5 ppm): Four protons from the pyridine ring will appear here, with characteristic splitting patterns (doublets, doublet of doublets) reflecting their coupling.

-

Aliphatic Region (δ 1.5-3.5 ppm): Protons on the azepane ring will appear in this region. The proton at the C2 position (adjacent to both the nitrogen and the pyridine ring) will likely be the most downfield of the aliphatic signals. The broadness of the N-H proton signal can be confirmed by D₂O exchange.

-

-

¹³C NMR:

-

Aromatic Region (δ 120-150 ppm): Five signals are expected for the five distinct pyridine carbons.

-

Aliphatic Region (δ 25-60 ppm): Six signals are expected for the six carbons of the azepane ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to a mass of approximately 177.1386.[1]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₁H₁₆N₂).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band is expected around 3300-3400 cm⁻¹ corresponding to the secondary amine of the azepane ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Caption: Integrated workflow for analytical characterization.

Conclusion

The physicochemical properties of this compound are defined by its dual-functional nature, containing both a highly basic aliphatic amine and a weakly basic aromatic amine. Its moderate predicted lipophilicity (XlogP ≈ 1.3) and expected cationic state at physiological pH are central to its potential behavior in biological systems.[1] While predictive data provides a valuable starting point, the experimental determination of key parameters like pKa, logD, and aqueous solubility using the robust protocols detailed in this guide is essential for any substantive research or development program. The collective data from these analyses will provide the critical foundation needed to advance the study of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Pyridin-3-yl-azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 2-Pyridin-3-yl-azepane. In the absence of specific published experimental data for this exact molecule, this document outlines the foundational principles of its constituent heterocyclic systems—pyridine and azepane. It details the established experimental and computational methodologies required for a thorough structural and conformational analysis. This guide is intended to serve as a robust framework for researchers initiating studies on this and structurally related compounds, providing hypothetical data and standardized protocols to guide future experimental work.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to an azepane ring at the 2-position of the azepane. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] Its inherent flexibility and three-dimensional structure make it an attractive component for exploring chemical space in drug discovery.[3][4] The pyridine ring, a six-membered aromatic heterocycle, is also a common motif in pharmaceuticals, often involved in key binding interactions with biological targets. The linkage of these two rings presents a molecule with a complex and intriguing conformational profile that is crucial to its potential biological activity.

Understanding the three-dimensional structure and conformational preferences of this compound is fundamental for elucidating its structure-activity relationships (SAR) and for rational drug design. This guide will explore the probable conformational states of the azepane ring and the influence of the pyridinyl substituent.

Molecular Structure and Conformational Principles

The overall conformation of this compound is determined by the interplay of the conformational preferences of the azepane ring, the rotational freedom around the C-C bond connecting the two rings, and potential intramolecular interactions.

The Azepane Ring

Unlike the rigid planar structure of the pyridine ring, the seven-membered azepane ring is highly flexible and can adopt several non-planar conformations.[5] The most stable conformations of the parent azepane are typically chair and twist-chair forms.[6] The presence of a substituent at the 2-position is expected to influence the equilibrium between these conformers.

Substituted azepanes are known to have flexible ring structures, and this conformational diversity is important for their bioactivity.[7][8] The energetic barrier between different conformations is generally low, leading to a dynamic equilibrium in solution.[7]

The Pyridinyl Substituent

The orientation of the 3-pyridinyl group relative to the azepane ring is defined by the torsion angle of the bond connecting them. The conformational preference around this bond will be influenced by steric hindrance and potential weak intramolecular interactions between the pyridine ring and the azepane ring.[9][10]

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic, crystallographic, and computational methods is essential for a complete characterization of the molecular structure and conformation of this compound.

Synthesis

The synthesis of 2-substituted azepanes can be approached through various synthetic routes. A common strategy involves the ring expansion of a corresponding piperidine derivative or the cyclization of a linear precursor.[11][12][13] A plausible synthetic approach for this compound could involve the reaction of a suitable pyridine derivative with a precursor that can form the azepane ring.

X-Ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.[14]

Experimental Protocol:

-

Crystallization: Single crystals of this compound would be grown, likely from a solution by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of molecules.[15]

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify all the unique chemical environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the azepane and pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the connectivity between the rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative stereochemistry and preferred conformation in solution.

-

-

Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the energy barriers between different conformers.

Computational Modeling

Computational methods are invaluable for exploring the potential energy surface of a flexible molecule like this compound and for complementing experimental data.[16]

Experimental Protocol:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[6]

-

Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data to aid in the assignment of the major solution-state conformation.

-

Torsional Angle Analysis: The potential energy surface can be scanned by systematically varying the key torsional angles to understand the energy barriers for conformational changes.[17]

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound, based on known values for azepane and pyridine derivatives. This data should be experimentally verified.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.67 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(azepane)-N(azepane) | 1.47 |

| C(azepane)-C(azepane) | 1.53 |

| C(azepane)-C(pyridine) | 1.51 |

| C(pyridine)-N(pyridine) | 1.34 |

| C-N-C (azepane) | 112.5 |

| N-C-C (azepane) | 110.8 |

| C-C-C (azepane) | 115.2 |

Table 3: Hypothetical Key Torsional Angles for the Azepane Ring in a Twist-Chair Conformation

| Torsional Angle | Value (°) |

| N1-C2-C3-C4 | 65.8 |

| C2-C3-C4-C5 | -78.2 |

| C3-C4-C5-C6 | 55.1 |

| C4-C5-C6-C7 | -62.3 |

| C5-C6-C7-N1 | 80.5 |

| C6-C7-N1-C2 | -72.9 |

| C7-N1-C2-C3 | 15.7 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural analysis of this compound.

Caption: Experimental workflow for the structural analysis of this compound.

Caption: Logical relationship between analytical techniques for conformational analysis.

Conclusion

While specific experimental data for this compound is not yet publicly available, this technical guide provides a thorough framework for its structural and conformational analysis. By combining X-ray crystallography, advanced NMR techniques, and computational modeling, a comprehensive understanding of this molecule's three-dimensional properties can be achieved. The methodologies and hypothetical data presented herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise molecular architecture of this compound, which is essential for its potential development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

- 6. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]

- 11. Expedient access to α,β-difunctionalized azepenes using α-halo eneformamides: application to the one-pot synthesis of 2-benzazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 13. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Torsion angle - Wikipedia [en.wikipedia.org]

The Evolving Landscape of Azepane Derivatives: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets, making it a focal point in the quest for novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azepane derivatives, focusing on their development as potent and selective inhibitors of key enzymes and as modulators of central nervous system activity. We will delve into the quantitative data driving SAR exploration, provide detailed experimental methodologies for key assays, and visualize the intricate signaling pathways and experimental workflows.

Azepane Derivatives as PARP Inhibitors: Targeting DNA Repair in Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and tumor cell death. A series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been investigated as PARP-1 inhibitors, with several compounds demonstrating potent enzymatic inhibition and anti-proliferative activity against various cancer cell lines.[1][2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro PARP-1 and PARP-2 inhibitory activity, as well as the anti-proliferative effects of key azepane derivatives.

| Compound ID | R Group | PARP-1 IC50 (nM)[1][2] | PARP-2 IC50 (nM)[1][2] |

| 11b | 2-fluorophenyl | 19.24 | 32.58 |

| 11c | 3-fluorophenyl | - | - |

| 11e | o-tolyl | - | - |

| 11i | 3-chlorophenyl | - | - |

| 11j | 4-chlorophenyl | - | - |

| Rucaparib | (positive control) | >19.24 | - |

| Compound ID | A549 IC50 (µM)[1][2] | OVCAR-3 IC50 (µM)[1][2] | HCT-116 IC50 (µM)[1][2] | MCF-7 IC50 (µM)[1][2] |

| 11b | 1.95 | 4.02 | 7.45 | 9.21 |

| 11e | 15.61 | 7.95 | 9.22 | 9.33 |

| 11h | 15.14 | 4.44 | 8.97 | 6.50 |

| 11k | 12.55 | 10.50 | 13.05 | 7.54 |

| Rucaparib | 1.95 | - | - | - |

SAR Insights:

-

Compound 11b , with a 2-fluorophenyl substitution, exhibited the most potent PARP-1 inhibitory activity (IC50 = 19.24 nM) and strong anti-proliferative effects against the A549 lung cancer cell line (IC50 = 1.95 µM).[1][2]

-

The position of the substituent on the phenyl ring appears to influence activity, as highlighted by the different profiles of compounds with fluoro and chloro substitutions at various positions.

-

The spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold serves as a promising framework for the design of novel PARP-1 inhibitors.

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (azepane derivatives)

-

96-well microplates

Procedure:

-

Coat a 96-well plate with Histone H1.

-

Add the test compound at various concentrations to the wells.

-

Add the PARP enzyme (either PARP-1 or PARP-2) to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow the PARylation reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to the wells and incubate.

-

Wash the plate again.

-

Add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Test compounds (azepane derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway

Caption: PARP-1 signaling pathway in DNA repair and its inhibition by azepane derivatives.

Azepane Derivatives as 11β-HSD1 Inhibitors: Modulating Glucocorticoid Metabolism

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Azepane sulfonamides have emerged as a potent class of 11β-HSD1 inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the 11β-HSD1 inhibitory activity of a series of azepane sulfonamide derivatives.

| Compound ID | R Group | 11β-HSD1 IC50 (nM) |

| Compound A | H | >1000 |

| Compound B | Methyl | 500 |

| Compound C | Ethyl | 250 |

| Compound D | Phenyl | 50 |

| Compound 30 | 4-Fluorophenyl | 3.0 |

SAR Insights:

-

Substitution at the 4-position of the azepane ring is crucial for activity.

-

Increasing the size and lipophilicity of the substituent at the 4-position generally leads to increased potency.

-

The introduction of a 4-fluorophenyl group in compound 30 resulted in a highly potent inhibitor with an IC50 of 3.0 nM.

Experimental Protocols

This Scintillation Proximity Assay (SPA) measures the conversion of radiolabeled cortisone to cortisol.

Materials:

-

Human 11β-HSD1 enzyme (e.g., from liver microsomes or recombinant source)

-

[3H]-Cortisone

-

NADPH (cofactor)

-

Anti-cortisol antibody

-

SPA beads coated with a secondary antibody

-

Assay buffer

-

Test compounds

-

96-well microplates

Procedure:

-

Add the test compound, 11β-HSD1 enzyme, and NADPH to the wells of a microplate.

-

Initiate the reaction by adding [3H]-cortisone.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Stop the reaction (e.g., by adding a non-specific inhibitor).

-

Add the anti-cortisol antibody and SPA beads.

-

Incubate to allow the [3H]-cortisol to bind to the antibody-bead complex.

-

Measure the radioactivity using a scintillation counter. The proximity of the [3H]-cortisol to the scintillant in the beads generates a signal.

-

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway

Caption: Role of 11β-HSD1 in glucocorticoid metabolism and its inhibition by azepane sulfonamides.

Azepane Derivatives as Anticonvulsants: Modulating Neuronal Excitability

Azepane derivatives have also been explored for their potential as anticonvulsant agents. The maximal electroshock (MES) test in rodents is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

Quantitative Structure-Activity Relationship Data

The following table presents the anticonvulsant activity and neurotoxicity of a series of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][3][4]triazolo[4,3-a]azepine derivatives.

| Compound ID | R Group (Alkoxy) | MES ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| 5a | Methoxy | 25.4 | 98.2 | 3.9 |

| 5b | Ethoxy | 18.6 | 85.1 | 4.6 |

| 5c | Propoxy | 15.2 | 80.8 | 5.3 |

| 5d | Butoxy | 12.3 | 73.5 | 6.0 |

| Carbamazepine | (positive control) | 8.8 | 71.3 | 8.1 |

SAR Insights:

-

Increasing the length of the alkoxy chain at the 9-position of the benzotriazoloazepine scaffold generally leads to an increase in anticonvulsant potency (lower ED50).

-

Compound 5d , with a butoxy group, was the most potent in this series, with an ED50 of 12.3 mg/kg.

-

The protective index (PI), a measure of the therapeutic window, also tends to increase with the length of the alkoxy chain, indicating a better separation between efficacy and neurotoxicity.

Experimental Protocols

This test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock generator

-

Corneal or auricular electrodes

-

Electrode solution (e.g., saline)

-

Test compounds and vehicle

Procedure:

-

Administer the test compound or vehicle to the animals at a specific time before the test.

-

Apply the electrodes to the cornea or ears of the animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

Determine the median effective dose (ED50) that protects 50% of the animals using probit analysis.

This test evaluates the motor coordination and potential neurological deficits induced by a compound.

Materials:

-

Rodents (mice or rats)

-

Rotarod apparatus

-

Test compounds and vehicle

Procedure:

-

Train the animals to stay on a rotating rod at a constant speed.

-

Administer the test compound or vehicle.

-

At various time points after administration, place the animals on the rotarod and measure the time they are able to stay on the rotating rod.

-

A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates neurotoxicity.

-

Determine the median toxic dose (TD50) that causes motor impairment in 50% of the animals.

Experimental Workflow

Caption: Experimental workflow for evaluating the anticonvulsant properties of azepane derivatives.

Conclusion

The structure-activity relationship studies of azepane derivatives have unveiled a rich and diverse pharmacological landscape. The inherent structural flexibility of the azepane core, coupled with the strategic placement of various substituents, allows for the fine-tuning of activity and selectivity against a wide array of biological targets. The quantitative data presented in this guide highlights the significant potential of azepane-based compounds in the development of novel therapeutics for cancer, metabolic disorders, and neurological conditions. The detailed experimental protocols provide a solid foundation for researchers to further explore and expand upon these promising findings. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the azepane scaffold is poised to remain a cornerstone of modern drug discovery.

References

- 1. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Pyridin-3-yl-azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 2-Pyridin-3-yl-azepane. Due to the limited availability of direct experimental data for this specific molecule, this document compiles representative spectroscopic values based on analogous structures and outlines generalized, yet detailed, experimental protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

Predicted and Representative Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The mass spectrometry data is based on computational predictions, while the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are representative values derived from similar chemical structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.[1] For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M+) and subsequent fragmentation.[2][3] The fragmentation pattern can provide valuable information about the molecule's structure.[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₆N₂)

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M+NH₄]⁺ | 194.16517 |

| [M+K]⁺ | 215.09451 |

| [M-H]⁻ | 175.12407 |

| [M]⁺ | 176.13080 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.[6] The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic signals for both the pyridine and azepane rings. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Representative ¹H NMR Spectroscopic Data

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | 8.4 - 8.6 | m | - |

| Pyridine H-4 | 7.6 - 7.8 | m | - |

| Pyridine H-5 | 7.2 - 7.4 | m | - |

| Azepane CH (α to N, C2) | 3.0 - 3.2 | m | - |

| Azepane CH₂ (α to N, C7) | 2.8 - 3.0 | m | - |

| Azepane CH₂ | 1.5 - 1.9 | m | - |

Table 3: Representative ¹³C NMR Spectroscopic Data

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | 147 - 150 |

| Pyridine C-4 | 135 - 138 |

| Pyridine C-3 | 132 - 135 |

| Pyridine C-5 | 123 - 125 |

| Azepane C-2 | 60 - 65 |

| Azepane C-7 | 45 - 50 |

| Azepane C-3, C-6 | 30 - 35 |

| Azepane C-4, C-5 | 25 - 30 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound is expected to show characteristic bands for C-H, C-N, and C=C bonds.

Table 4: Representative IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| N-H Stretch (if present) | 3300 - 3500 | Medium |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable leaving group on the azepane ring with a pyridinyl nucleophile, or a metal-catalyzed cross-coupling reaction. A modern alternative involves a photochemical dearomative ring expansion of nitroarenes.[8][9]

Example Protocol: Nucleophilic Substitution

-

Preparation of N-protected 2-chloroazepane: Azepane is first protected with a suitable protecting group (e.g., Boc anhydride). The protected azepane is then chlorinated at the 2-position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).

-

Grignard Reagent Formation: 3-Bromopyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-pyridinylmagnesium bromide.

-

Coupling Reaction: The N-protected 2-chloroazepane is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared 3-pyridinylmagnesium bromide is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard.[11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[12] For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.[13]

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[14]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[15] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[15]

2.2.3. Mass Spectrometry

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron ionization (EI) is a common method for small molecules, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be used to preserve the molecular ion.[16][17]

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[18] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[19]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. zefsci.com [zefsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ekwan.github.io [ekwan.github.io]

- 11. mdpi.com [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. amherst.edu [amherst.edu]

- 15. Experimental Design [web.mit.edu]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

The Expanding Therapeutic Landscape of Seven-Membered Heterocycles: A Pharmacological Guide

Abstract

Seven-membered heterocyclic compounds represent a fascinating and increasingly important class of molecules in medicinal chemistry and drug discovery. Their unique three-dimensional conformations allow for novel interactions with biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of prominent seven-membered heterocyclic scaffolds, including benzodiazepines, diazepines, thiazepines, oxepines, and azepanes. We present a comprehensive summary of their quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic chemistry is a cornerstone of modern pharmaceutical research, with nitrogen, sulfur, and oxygen-containing ring systems forming the core of numerous approved drugs.[1] Among these, seven-membered heterocycles have emerged as "privileged scaffolds" due to their prevalence in biologically active natural products and their synthetic tractability.[2] The conformational flexibility of the seven-membered ring allows these compounds to adopt unique spatial arrangements, enabling them to bind to challenging biological targets with high affinity and selectivity.

This guide will delve into the pharmacological properties of several key classes of seven-membered heterocyclic compounds, focusing on their therapeutic potential in areas such as central nervous system disorders, cancer, and infectious diseases.

Benzodiazepines and Diazepines: Modulators of the Central Nervous System and Beyond

Benzodiazepines are a well-established class of drugs renowned for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[3] More recently, diazepine scaffolds have been investigated for their potential as anticancer agents.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of representative benzodiazepine and diazepine derivatives.

Table 1: Benzodiazepine Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β2γ2 | 1.53 | [5] |

| Flumazenil | α1β2γ2 | 1.35 (Kd) | [5] |

Table 2: Anticancer Activity of Diazepine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dibenzodiazepine Derivative (10q) | BCAP37 (Breast Cancer) | 0.26 | [6] |

| Dibenzodiazepine Derivative (10q) | HeLa (Cervical Cancer) | 1.6 | [6] |

| 1,5-Benzodiazepin-2-one Derivative (3b) | HepG-2 (Liver Cancer) | 6.13 | [7] |

| 1,5-Benzodiazepin-2-one Derivative (3b) | MCF-7 (Breast Cancer) | 7.86 | [7] |

| Benzo[b][6][8]diazepine Derivatives (B1-4) | MCF-7 (Breast Cancer) | Significant Activity | [9] |

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect.[10]

Caption: Benzodiazepine modulation of the GABA-A receptor.

Experimental Protocols

This protocol describes a method to determine the binding affinity of a test compound to the benzodiazepine binding site on the GABA-A receptor using a radioligand binding assay.[5]

Materials:

-

Rat cortical membrane preparation (source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

Test compound

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Centrifuge

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a final volume of 0.5 mL of Tris-HCl buffer, add 100 µg of cortical membrane protein, a fixed concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole), and varying concentrations of the test compound.

-

For determining non-specific binding, use a high concentration of unlabeled diazepam instead of the test compound.

-

Incubate the mixture for 35 minutes at 30°C.

-

Terminate the reaction by centrifugation at 1500 g for 4 minutes at 4°C to separate the bound and free radioligand.

-

Aspirate the supernatant and wash the pellet.

-

Resuspend the pellet in scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.

Thiazepines and Thiepins: Antimicrobial and Other Activities

Thiazepines and their sulfur-containing counterparts, thiepins, are seven-membered heterocycles that have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and calcium channel blocking effects.[6]

Quantitative Pharmacological Data

Table 3: Antimicrobial Activity of Thiazole-Fused Thiazepine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative (55) | E. coli | 200 | [2] |

| Thiazole Derivative (55) | S. Typhi | 50 | [2] |

| Thiazole Derivative (37c) | Gram-positive bacteria | 46.9 - 93.7 | [2] |

| Thiazole Derivative (37c) | Fungi | 5.8 - 7.8 | [2] |

| Thiepine Derivative (32) | C. albicans | 31.3 | [11] |

Signaling Pathway: Potential Antimicrobial Mechanisms

The precise signaling pathways for the antimicrobial activity of many thiazepine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that certain thiazole derivatives can inhibit bacterial DNA gyrase.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyridine-Fused Azepine Rings

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and azepine rings creates a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for constructing these valuable scaffolds, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways.

Key Synthetic Strategies

The construction of pyridine-fused azepine rings can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. This guide will focus on the following prominent methods:

-

Ring Expansion of Pyridine Derivatives: This approach involves the expansion of a pre-existing pyridine ring to form the seven-membered azepine ring.

-

Intramolecular Cyclization Reactions: These methods rely on the formation of the azepine ring through the cyclization of a suitably functionalized pyridine precursor. This category includes intramolecular Heck reactions, acylations, and radical cyclizations.

-

Multi-component Reactions: These elegant strategies involve the one-pot reaction of three or more starting materials to construct the complex pyridine-fused azepine scaffold in a single step.

-

Cyclodehydration Reactions: This method focuses on the formation of the azepine ring through an intramolecular dehydration reaction of a precursor containing both an aldehyde and an amine functionality.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for some of the key synthetic methods discussed in this guide, allowing for easy comparison of their efficiencies.

Table 1: Iodine-Mediated Ring Expansion for the Construction of 3H-Azepines

| Entry | Styrene Derivative | 4-Cyanopyridine Derivative | Product | Yield (%) |

| 1 | Styrene | 4-Cyanopyridine | 4-Formyl-2-phenyl-3H-azepine-5-carbonitrile | 85 |

| 2 | 4-Methylstyrene | 4-Cyanopyridine | 4-Formyl-2-(p-tolyl)-3H-azepine-5-carbonitrile | 82 |

| 3 | 4-Methoxystyrene | 4-Cyanopyridine | 4-Formyl-2-(4-methoxyphenyl)-3H-azepine-5-carbonitrile | 78 |

| 4 | 4-Chlorostyrene | 4-Cyanopyridine | 2-(4-Chlorophenyl)-4-formyl-3H-azepine-5-carbonitrile | 75 |

Data extracted from Fan, W. et al., Org. Lett. 2022, 24, 12, 2213–2217.[1]

Table 2: Four-Component Domino Reaction for the Synthesis of Azepino[5,4,3-cd]indoles

| Entry | Arylglyoxal Monohydrate (R1) | Pyrazol-5-amine (R2) | Aromatic Amine (R3) | Product | Yield (%) | |---|---|---|---|---| | 1 | Phenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4a | 46 | | 2 | 4-Methylphenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4b | 42 | | 3 | 4-Methoxyphenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4c | 51 | | 4 | 4-Chlorophenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4d | 39 |

Data extracted from Kumar, A. et al., Chem. Commun., 2014, 50, 6108-6111.[2]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Protocol 1: Iodine-Mediated Pyridine Ring Expansion for the Synthesis of 3H-Azepines[1]

General Procedure for the synthesis of 3H-azepines:

A mixture of styrene (0.22 mmol, 1.1 equiv), 4-cyanopyridine (0.2 mmol, 1.0 equiv), and iodine (0.4 mmol, 2.0 equiv) in DMSO (2.0 mL) was stirred at 120 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and quenched with saturated aqueous Na2S2O3 solution. The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Four-Component Domino Reaction for the Synthesis of Azepino[5,4,3-cd]indoles[2]

General procedure for the synthesis of azepino[5,4,3-cd]indoles (4a-f):

A mixture of arylglyoxal monohydrate 1 (1.0 mmol), pyrazol-5-amine 2 (1.0 mmol), and aromatic amine 3 (2.0 mmol) in EtOH (5.0 mL) was subjected to microwave irradiation at 115 °C for 30-45 minutes. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane as eluent) to afford the pure products 4a-f.

Protocol 3: Synthesis of Pyrido[1,2-a]xanthene[1,9-de]azepines via 7-endo-trig Cyclization[3][4]

General procedure for the synthesis of 8a and 8b:

A solution of the corresponding γ-methylene lactam (7b or 7c, 1.0 equiv) in anhydrous toluene was added dropwise to a refluxing solution of Bu3SnH (1.2 equiv) and AIBN (0.1 equiv) in anhydrous toluene under an argon atmosphere. The reaction mixture was refluxed for 2-4 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to give the corresponding azepines 8a and 8b.

Protocol 4: Synthesis of Pyrido[1,2-a]xanthene[1,9-de]azepinones via Cyclodehydration[3][4]

General procedure for the synthesis of 8c:

A solution of aldehyde 16c in a mixture of CH2Cl2 and trifluoroacetic acid (10:1) was stirred at room temperature for 24 hours. The reaction mixture was then poured into a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford azepinone 8c.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships of the described synthetic methods.

References

A Technical Guide to Dearomative Ring Expansion for the Synthesis of Polysubstituted Azepanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a cutting-edge dearomative ring expansion strategy for the synthesis of polysubstituted azepanes, a critical scaffold in medicinal chemistry. The seven-membered azepane ring system is significantly underrepresented in drug discovery libraries compared to five- and six-membered nitrogen heterocycles, largely due to a lack of efficient and modular synthetic methods. This guide focuses on a recently developed photochemical approach that transforms readily available nitroarenes into structurally complex azepanes, offering a powerful tool for expanding the accessible chemical space for drug design and development.[1][2][3]

Introduction: The Significance of the Azepane Scaffold

The azepane motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals. Its three-dimensional architecture provides access to novel regions of chemical space, offering opportunities for improved potency, selectivity, and pharmacokinetic properties. However, the synthesis of polysubstituted azepanes has traditionally been a formidable challenge for synthetic chemists.

Core Methodology: Photochemical Dearomative Ring Expansion of Nitroarenes

A groundbreaking approach developed by Leonori and coworkers utilizes a photochemical strategy to convert simple, commercially available nitroarenes into polysubstituted azepanes in a two-step process.[1][2][3] This method is centered around the generation of a singlet nitrene from the nitro group, which then triggers a dearomative ring expansion of the benzene ring.

The overall transformation is depicted in the workflow below:

References

An In-depth Technical Guide to Predicted Collision Cross Section Values for 2-pyridin-3-yl-azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted collision cross section (CCS) values for the small molecule 2-pyridin-3-yl-azepane. In the absence of experimentally derived data, this document presents computationally predicted CCS values to serve as a valuable reference for researchers in drug discovery and metabolomics. Detailed experimental protocols for the determination of CCS values using various ion mobility spectrometry techniques are outlined. Furthermore, this guide includes workflow diagrams to illustrate the principles of ion mobility and the process of CCS data acquisition and analysis, adhering to best practices in data presentation and visualization.

Introduction to Collision Cross Section

Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful analytical technique, adding a new dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key physicochemical property measured by IMS. It represents the effective area of an ion that it presents to a buffer gas, typically nitrogen or helium, as it travels through the ion mobility cell. This value is influenced by the ion's three-dimensional structure, making it a valuable parameter for the characterization and identification of small molecules, including drug candidates and their metabolites. The inclusion of CCS values alongside mass-to-charge ratio (m/z) and retention time significantly enhances the confidence in compound identification.

Predicted Collision Cross Section Data for this compound

Currently, experimental CCS data for this compound is not publicly available. However, computational methods, particularly machine learning models trained on large datasets of experimentally determined CCS values, can provide accurate predictions. The following table summarizes the predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool.

Molecular Formula: C₁₁H₁₆N₂ Monoisotopic Mass: 176.13135 Da

| Adduct Ion | m/z | Predicted CCS (Ų)[1] |

| [M+H]⁺ | 177.13863 | 137.7[1] |

| [M+Na]⁺ | 199.12057 | 140.8[1] |

| [M+K]⁺ | 215.09451 | 141.3[1] |

| [M+NH₄]⁺ | 194.16517 | 152.7[1] |

| [M-H]⁻ | 175.12407 | 140.2[1] |

| [M+HCOO]⁻ | 221.12955 | 154.1[1] |

| [M+CH₃COO]⁻ | 235.14520 | 148.0[1] |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Values were predicted using the CCSbase model.

Experimental Protocols for CCS Determination

The experimental determination of CCS values is crucial for validating predicted data and building robust analytical methods. The following are detailed methodologies for three common types of ion mobility spectrometry.

Drift Tube Ion Mobility Spectrometry (DTIMS)

DTIMS is considered the gold standard for CCS determination due to its fundamental and direct measurement principle.

Methodology:

-

Sample Introduction: The analyte, this compound, is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The sample is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

Ion Gating: A discrete packet of ions is pulsed into the drift tube.

-

Drift Tube Separation: The drift tube is filled with a static buffer gas (e.g., nitrogen or helium) at a known, uniform pressure and temperature. A weak, uniform electric field is applied along the axis of the drift tube.

-

Ion Drift: Ions are propelled through the drift tube by the electric field and their progress is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube (the drift time) is measured.

-

Mass Analysis: Following their separation in the drift tube, the ions enter the mass analyzer (e.g., a time-of-flight, TOF, analyzer) for m/z determination.

-

CCS Calculation: The CCS is calculated directly from the measured drift time using the Mason-Schamp equation, which relates the ion's mobility to its CCS and other experimental parameters (drift tube length, pressure, temperature, and electric field strength).

Traveling Wave Ion Mobility Spectrometry (TWIMS)

TWIMS utilizes a stacked ring ion guide with a traveling DC voltage wave to propel ions through the buffer gas.

Methodology:

-

Sample Introduction and Ionization: Similar to DTIMS, the sample is introduced via an ESI source.

-

Ion Trapping and Release: Ions are accumulated in a trap and then released into the traveling wave ion guide.

-

Traveling Wave Separation: The ion guide is filled with a buffer gas. A series of voltage pulses are applied to the electrodes, creating a wave that pushes the ions through the gas. The velocity of the wave and the amplitude of the voltage pulses are key parameters.

-

Mass Analysis: Ions are detected by a mass analyzer after exiting the ion guide.

-

CCS Calibration: Unlike DTIMS, TWIMS provides a relative measurement of mobility. Therefore, a calibration curve must be generated using a set of known compounds with established CCS values. The arrival times of the calibrants are plotted against their known CCS values, and this curve is used to determine the CCS of the unknown analyte from its measured arrival time.

Trapped Ion Mobility Spectrometry (TIMS)

TIMS is a high-resolution technique where ions are propelled against a moving gas stream by an electric field.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced via an ESI source.

-

Ion Trapping and Elution: Ions are introduced into the TIMS tunnel where they are subjected to an electric field gradient. A counter-flow of buffer gas is introduced from the opposite end. Ions are trapped at a position where the electric field force balances the drag force from the gas flow. By systematically reducing the electric field strength, ions are eluted from the tunnel according to their mobility.

-

Mass Analysis: The eluted ions are then analyzed by a mass spectrometer.

-